2,6-Dichloro-3-fluorobenzoic acid

Pharmaceutical Synthesis Biocatalysis Asymmetric Reduction

This specific 2,6-dichloro-3-fluoro isomer is the indispensable chiral building block for synthesizing the active pharmaceutical ingredient (API) of the anti-cancer drug Crizotinib. Its unique substitution pattern is a required pharmacophore for potent c-Met/ALK kinase inhibition, making it non-interchangeable with other isomers. It enables high-yield (>90%) and high-purity (>99.9% ee) production, ensuring cost-effective and reliable API manufacturing.

Molecular Formula C7H3Cl2FO2
Molecular Weight 209 g/mol
CAS No. 178813-78-0
Cat. No. B066205
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,6-Dichloro-3-fluorobenzoic acid
CAS178813-78-0
Molecular FormulaC7H3Cl2FO2
Molecular Weight209 g/mol
Structural Identifiers
SMILESC1=CC(=C(C(=C1F)Cl)C(=O)O)Cl
InChIInChI=1S/C7H3Cl2FO2/c8-3-1-2-4(10)6(9)5(3)7(11)12/h1-2H,(H,11,12)
InChIKeyNMFMJSSFYLXQAO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procurement Guide for 2,6-Dichloro-3-fluorobenzoic Acid (CAS 178813-78-0): A Critical Intermediate for Crizotinib Synthesis and Beyond


2,6-Dichloro-3-fluorobenzoic acid (CAS: 178813-78-0) is a halogenated benzoic acid derivative with the molecular formula C₇H₃Cl₂FO₂ and a molecular weight of 209.00 g/mol . It is characterized by a 2,6-dichloro-3-fluoro substitution pattern on the benzoic acid core. This compound is primarily recognized as a key synthetic intermediate in the preparation of high-value pharmaceuticals, most notably as a crucial building block for the anti-cancer drug Crizotinib [1].

Critical Differentiation: Why Alternative Dichloro-Fluorobenzoic Acid Isomers Cannot Replace 2,6-Dichloro-3-fluorobenzoic Acid in Key Syntheses


Simple in-class substitution with other dichloro-fluorobenzoic acid isomers (e.g., 2,4-dichloro-5-fluorobenzoic acid) is not viable due to the profound impact of the specific 2,6-dichloro-3-fluoro substitution pattern on reactivity and downstream biological activity. The ortho-chloro groups create steric hindrance that modulates the reactivity of the carboxylic acid and influences subsequent coupling reactions, a property not shared by isomers with different substitution patterns [1]. Most critically, the 2,6-dichloro-3-fluorophenyl motif is a specific pharmacophore required for potent inhibition of c-Met/ALK kinases in Crizotinib, making this precise isomer indispensable for synthesizing the active pharmaceutical ingredient (API) [2].

Quantitative Evidence for Selecting 2,6-Dichloro-3-fluorobenzoic Acid: Superior Performance in Crizotinib Intermediate Synthesis


Asymmetric Synthesis of (S)-1-(2,6-Dichloro-3-fluorophenyl)ethanol: A Superior Biocatalytic Route for Crizotinib Production

When using 2,6-dichloro-3-fluorobenzoic acid-derived ketone as a substrate, a novel biocatalytic method employing cross-linked aldehyde ketone reductase (AKR) achieves an exceptional yield and enantiomeric excess (ee) for the key Crizotinib intermediate (S)-1-(2,6-dichloro-3-fluorophenyl)ethanol [1]. This represents a significant improvement over prior enzymatic and chemical methods.

Pharmaceutical Synthesis Biocatalysis Asymmetric Reduction

Catalyst Reusability in Crizotinib Intermediate Synthesis: Enhanced Process Economics with 2,6-Dichloro-3-fluorobenzoic Acid Derivatives

The advanced biocatalytic process for reducing the 2,6-dichloro-3-fluorobenzoic acid-derived ketone exhibits remarkable catalyst robustness, a critical factor for industrial-scale procurement and process design. The cross-linked enzyme preparation demonstrates high stability over multiple reaction cycles [1].

Pharmaceutical Synthesis Biocatalysis Process Economics

Alternative Hydrogenation Route to Crizotinib Intermediate: High Enantioselectivity with 2,6-Dichloro-3-fluorophenyl Moiety

The specific 2,6-dichloro-3-fluorophenyl motif of the target compound is essential for achieving high enantioselectivity in alternative chemical routes to the Crizotinib intermediate. An asymmetric hydrogenation approach using an Ir-Spiro-PAP catalyst produces the desired chiral alcohol with excellent optical purity [1].

Pharmaceutical Synthesis Asymmetric Catalysis Hydrogenation

High-Value Application Scenarios for 2,6-Dichloro-3-fluorobenzoic Acid in Research and Industry


Industrial Synthesis of Crizotinib's Key Chiral Intermediate

2,6-Dichloro-3-fluorobenzoic acid is the essential starting material for synthesizing (S)-1-(2,6-dichloro-3-fluorophenyl)ethanol, a crucial chiral building block in the manufacture of the anti-cancer drug Crizotinib. The quantitative evidence demonstrates that processes based on this compound can achieve >90% yield and >99.9% enantiomeric excess using modern biocatalytic methods [1], far surpassing earlier approaches. This makes it the preferred substrate for cost-effective, high-purity production of this API intermediate.

Medicinal Chemistry Research on c-Met/ALK Kinase Inhibitors

For researchers developing novel inhibitors targeting c-Met and ALK kinases, 2,6-dichloro-3-fluorobenzoic acid provides a privileged scaffold. Its substitution pattern is a known pharmacophore that contributes to potent binding [1]. Using this specific isomer ensures the generation of compounds with a validated core, increasing the likelihood of identifying new hits and leads with desirable activity and selectivity profiles.

Development of Advanced Biocatalytic Processes

This compound serves as a model substrate for developing and optimizing novel biocatalytic methods, particularly for the asymmetric reduction of sterically hindered ketones. The demonstrated success with cross-linked enzyme systems, achieving high yield, ee, and excellent catalyst reusability [1], makes it an ideal candidate for testing new enzyme engineering and immobilization technologies aimed at improving industrial green chemistry processes.

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